molecular formula C15H20N2O2 B024522 alpha-Acetamido-N-isobutylcinnamamide CAS No. 100908-60-9

alpha-Acetamido-N-isobutylcinnamamide

Cat. No. B024522
M. Wt: 260.33 g/mol
InChI Key: JHYOKMWELVCJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Acetamido-N-isobutylcinnamamide (AAIN) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the cinnamamide family, which is known for its diverse biological activities. AAIN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of alpha-Acetamido-N-isobutylcinnamamide is not fully understood, but it is believed to act through multiple pathways. alpha-Acetamido-N-isobutylcinnamamide has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, alpha-Acetamido-N-isobutylcinnamamide has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators.

Biochemical And Physiological Effects

Alpha-Acetamido-N-isobutylcinnamamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in animal models of stroke and traumatic brain injury. alpha-Acetamido-N-isobutylcinnamamide has been shown to modulate the activity of various ion channels and enzymes, suggesting that it may act through multiple pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Acetamido-N-isobutylcinnamamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, alpha-Acetamido-N-isobutylcinnamamide has been extensively studied for its potential applications in various fields, making it a promising candidate for further investigation. However, one limitation of using alpha-Acetamido-N-isobutylcinnamamide in lab experiments is its relatively low potency compared to other compounds with similar biological activities. Additionally, the exact mechanism of action of alpha-Acetamido-N-isobutylcinnamamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on alpha-Acetamido-N-isobutylcinnamamide. One area of focus could be the development of novel therapeutics based on the anticonvulsant, antinociceptive, and anti-inflammatory properties of alpha-Acetamido-N-isobutylcinnamamide. Additionally, further investigation into the neuroprotective effects of alpha-Acetamido-N-isobutylcinnamamide could lead to the development of new treatments for stroke and traumatic brain injury. Another area of focus could be the elucidation of the exact mechanism of action of alpha-Acetamido-N-isobutylcinnamamide, which could provide insights into the development of new drugs targeting ion channels and enzymes. Overall, the potential applications of alpha-Acetamido-N-isobutylcinnamamide in scientific research are vast, and further investigation into this compound is warranted.

Synthesis Methods

Alpha-Acetamido-N-isobutylcinnamamide can be synthesized through a multistep process involving the reaction of isobutylamine with cinnamic acid, followed by the addition of acetic anhydride and ammonium hydroxide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of alpha-Acetamido-N-isobutylcinnamamide has been well-established in the literature, and the compound is readily available for research purposes.

Scientific Research Applications

Alpha-Acetamido-N-isobutylcinnamamide has been widely used in scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neuroscience. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics. alpha-Acetamido-N-isobutylcinnamamide has also been investigated for its potential as a neuroprotective agent, with studies demonstrating its ability to protect against neuronal damage in animal models of stroke and traumatic brain injury.

properties

CAS RN

100908-60-9

Product Name

alpha-Acetamido-N-isobutylcinnamamide

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(Z)-2-acetamido-N-(2-methylpropyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H20N2O2/c1-11(2)10-16-15(19)14(17-12(3)18)9-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19)(H,17,18)/b14-9-

InChI Key

JHYOKMWELVCJKM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C

SMILES

CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C

synonyms

alpha-Acetamido-N-isobutyl-beta-phenylacrylamide

Origin of Product

United States

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